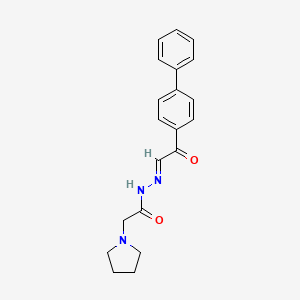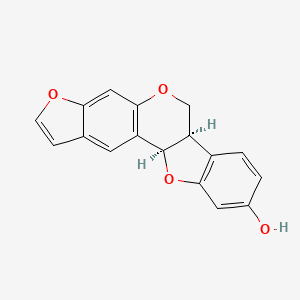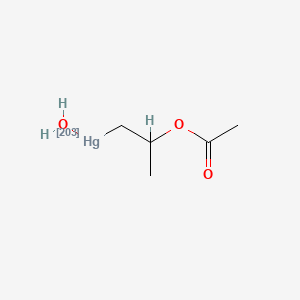
Merisoprol acetate Hg 203
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Merisoprol acetate Hg 203 is a chemical compound with the molecular formula C5H10HgO3 It is known for its unique properties and applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Merisoprol acetate Hg 203 involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable organic compound with mercuric acetate. The reaction typically occurs in an organic solvent, such as acetic acid, under reflux conditions to ensure complete reaction and formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Merisoprol acetate Hg 203 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert this compound into other mercury compounds with lower oxidation states.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide, while reduction could produce elemental mercury or other mercury compounds.
Aplicaciones Científicas De Investigación
Merisoprol acetate Hg 203 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving mercury’s effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of Merisoprol acetate Hg 203 involves its interaction with molecular targets, primarily through the mercury atom. The compound can bind to thiol groups in proteins and enzymes, affecting their function and activity. This interaction can lead to various biological effects, including enzyme inhibition and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Mercaptomerin: Another mercury-containing compound with similar properties and applications.
Mercuric acetate: A precursor used in the synthesis of Merisoprol acetate Hg 203 and other mercury compounds.
Uniqueness
This compound is unique due to its specific molecular structure and the presence of the acetate group, which influences its reactivity and interactions. Compared to similar compounds, it offers distinct advantages in certain applications, such as enhanced stability and specific binding properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals. Understanding its preparation methods, chemical reactions, and applications can help unlock new possibilities for its use in advancing scientific knowledge and technological innovation.
Propiedades
Número CAS |
24359-50-0 |
|---|---|
Fórmula molecular |
C5H11HgO3 |
Peso molecular |
322.11 g/mol |
Nombre IUPAC |
2-acetyloxypropyl(203Hg)mercury-203;hydrate |
InChI |
InChI=1S/C5H9O2.Hg.H2O/c1-4(2)7-5(3)6;;/h4H,1H2,2-3H3;;1H2/i;1+2; |
Clave InChI |
XEYXXNNANYYHGB-QCSIMTJTSA-N |
SMILES isomérico |
CC(C[203Hg])OC(=O)C.O |
SMILES canónico |
CC(C[Hg])OC(=O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


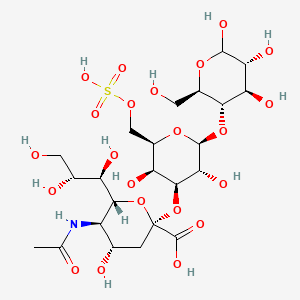
![3-[4-[(dimethylamino)methyl]thiophen-3-yl]sulfanylphenol;oxalic acid](/img/structure/B12765702.png)
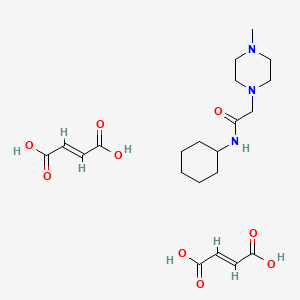
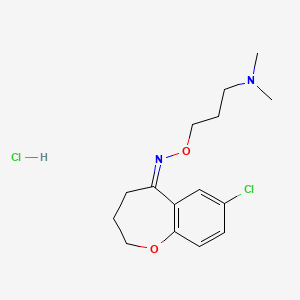
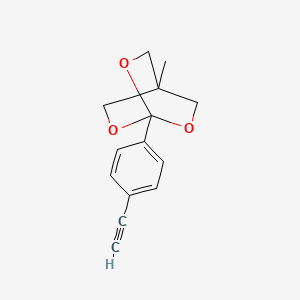
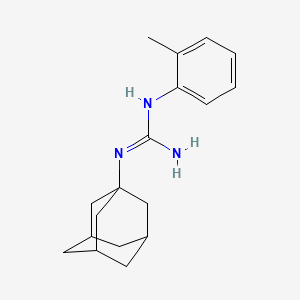
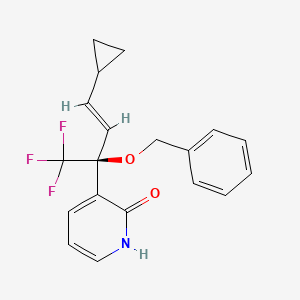
![N-[2-(diethylamino)ethyl]-N-[2-[2-(4-hydroxy-2-oxo-3H-1,3-benzothiazol-7-yl)ethylamino]ethyl]-3-(2-naphthalen-1-ylethoxy)propanamide;dihydrobromide](/img/structure/B12765736.png)
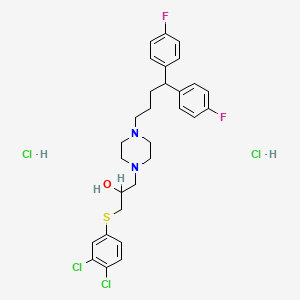
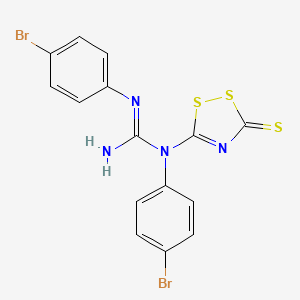
![Benzenamine, 4,4'-azobis[N-[[4-(diethylamino)phenyl]methylene]-](/img/structure/B12765754.png)
